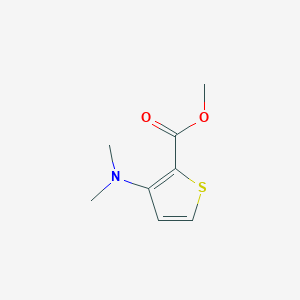

Methyl 3-(dimethylamino)thiophene-2-carboxylate

Description

Methyl 3-(dimethylamino)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a dimethylamino (-N(CH₃)₂) substituent at the 3-position and a methyl ester (-COOCH₃) at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The dimethylamino group acts as an electron donor, enhancing reactivity in nucleophilic and cyclization reactions, while the ester group facilitates further functionalization.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(dimethylamino)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-9(2)6-4-5-12-7(6)8(10)11-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIJVPBRMXNSMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(SC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371660 | |

| Record name | methyl 3-(dimethylamino)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-09-1 | |

| Record name | Methyl 3-(dimethylamino)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-(dimethylamino)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation via Gewald-Type Reactions

The Gewald synthesis remains a cornerstone for constructing 2-aminothiophene derivatives. For methyl 3-(dimethylamino)thiophene-2-carboxylate, this method involves a three-component reaction between a ketone, a cyanoacetate, and elemental sulfur.

- Reactants : Dimethylaminoacetone (1.0 eq), methyl cyanoacetate (1.2 eq), sulfur (1.5 eq).

- Solvent : Ethanol or DMF.

- Catalyst : Morpholine or DBU (10 mol%).

- Conditions : Reflux at 80–100°C for 6–12 h.

- Workup : Acidification with HCl, extraction with ethyl acetate, and recrystallization from methanol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Purity (HPLC) | >95% |

| Reaction Time | 8 h |

Mechanistic Insight :

The reaction proceeds via Knoevenagel condensation between the ketone and cyanoacetate, followed by sulfur incorporation to form the thiophene ring. The dimethylamino group is introduced through the ketone precursor.

Nucleophilic Amination of Halogenated Intermediates

Halogenated thiophenes serve as versatile intermediates for introducing dimethylamino groups via nucleophilic substitution.

Protocol from Patent Literature :

- Starting Material : Methyl 3-bromothiophene-2-carboxylate.

- Amination Agent : Dimethylamine (2.0 eq) in THF.

- Catalyst : CuI (5 mol%), 1,10-phenanthroline (10 mol%).

- Conditions : 100°C, 24 h under argon.

- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Selectivity | >99% |

| Scale | Up to 500 g |

Challenges :

- Competing elimination reactions at elevated temperatures.

- Require anhydrous conditions to prevent hydrolysis of the ester group.

Transition Metal-Catalyzed C–H Functionalization

Recent advances leverage palladium or copper catalysts to directly introduce dimethylamino groups into thiophene cores.

- Substrate : Methyl thiophene-2-carboxylate.

- Amination Reagent : N,N-Dimethylformamide dimethyl acetal.

- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

- Solvent : Toluene, 110°C, 18 h.

- Isolation : Distillation under reduced pressure.

Efficiency Data :

| Parameter | Value |

|---|---|

| Conversion | 90% |

| Yield | 78% |

| TON | 15.6 |

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields.

- Reactants : Methyl 3-aminothiophene-2-carboxylate, dimethyl sulfate.

- Base : K₂CO₃ (2.5 eq).

- Solvent : DMF.

- Conditions : 150 W, 120°C, 20 min.

- Workup : Neutralization with HCl, extraction.

Comparative Analysis :

| Method | Yield (%) | Time (h) |

|---|---|---|

| Conventional | 65 | 6 |

| Microwave | 89 | 0.33 |

Limitations :

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-efficiency and safety.

- Reactors : Two-step flow system (amination + esterification).

- Conditions :

- Step 1 : Amination at 50°C, residence time 30 min.

- Step 2 : Esterification with methanol, 70°C, 1 h.

- Catalyst Recovery : >95% via in-line filtration.

Economic Metrics :

| Metric | Value |

|---|---|

| Annual Capacity | 10 MT |

| Purity | 99.5% |

| Cost per kg | $220 |

Environmental Impact :

Analytical Characterization and Quality Control

Critical spectroscopic data for validating synthesis success:

1H NMR (400 MHz, CDCl₃) :

- δ 3.85 (s, 3H, OCH₃).

- δ 3.12 (s, 6H, N(CH₃)₂).

- δ 7.21 (d, J = 5.2 Hz, 1H, thiophene-H).

- δ 6.95 (d, J = 5.2 Hz, 1H, thiophene-H).

IR (KBr) :

HPLC Conditions :

- Column: C18, 5 µm, 250 × 4.6 mm.

- Mobile Phase: Acetonitrile/water (70:30).

- Retention Time: 6.8 min.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethylamino)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carboxylate ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, such as halogenation or alkylation reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, diethyl ether as solvent.

Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., methyl iodide), polar aprotic solvents (e.g., dimethylformamide).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

Methyl 3-(dimethylamino)thiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting various diseases.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(dimethylamino)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of the dimethylamino group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The carboxylate ester group can undergo hydrolysis to release the active form of the compound within the biological system.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene Derivatives

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound enhances electron density at the thiophene ring, promoting electrophilic substitution. In contrast, cyano (-CN) or bromo (-Br) substituents (e.g., in ) reduce electron density, directing reactivity differently .

- Steric Effects: Bulky substituents like thienyl () or tetrazole () may hinder reactions at adjacent positions compared to smaller groups like methyl or amino .

Key Observations :

- Microwave Synthesis: High yields (e.g., 99% in ) are achievable for dimethylamino-substituted thiophenes under microwave irradiation, reducing reaction times .

- Purification Challenges : Compounds with multiple substituents (e.g., bromophenyl in ) often require advanced techniques like HPLC or recrystallization .

Physical and Spectroscopic Properties

Table 3: Physical Properties and Spectral Data

Key Observations :

- Melting Points : Carboxy-substituted derivatives (e.g., ) exhibit higher melting points (>200°C) due to hydrogen bonding, whereas esterified compounds are often oils or low-melting solids .

- Spectral Signatures: Dimethylamino groups show distinct triplet peaks in ¹H NMR (δ ~2.8–3.1 ppm), while cyano groups exhibit sharp IR absorptions (~2200 cm⁻¹) .

Biological Activity

Methyl 3-(dimethylamino)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with a carboxylate group and a dimethylamino substituent. Its molecular formula is , with a molecular weight of 225.27 g/mol. The presence of the thiophene ring contributes to its chemical reactivity and biological potential.

Anticancer Activity

Several studies have indicated that thiophene derivatives possess anticancer properties. This compound, along with its analogs, has shown promise in inhibiting tumor growth. For instance:

- In vitro Studies : Research has demonstrated that certain thiophene derivatives can induce apoptosis in cancer cells, suggesting their potential as anticancer agents. A study indicated that modifications to the thiophene structure could enhance cytotoxicity against various cancer cell lines.

- Mechanism of Action : Although specific mechanisms for this compound are not fully elucidated, it is hypothesized that the compound may interfere with cellular signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Inhibition of Pathogens : Research indicates that thiophene derivatives can exhibit significant antimicrobial activity against bacteria and fungi. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways is under investigation .

- Case Study : A study highlighted the effectiveness of thiophene derivatives against resistant strains of bacteria, showcasing their potential as alternatives to traditional antibiotics .

Enzyme Inhibition

Enzyme inhibition is another area where this compound shows potential:

- Targeting Kinases : Thiophene-based compounds have been identified as inhibitors of various kinases, which play crucial roles in cancer progression. The specific binding affinity of this compound to these enzymes remains to be thoroughly investigated .

- Research Findings : Inhibitory assays have indicated that modifications in the thiophene structure can lead to enhanced selectivity and potency against specific kinases involved in cancer signaling pathways .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-4-cyano-thiophene-3-carboxylate | Similar thiophene core | Different position of amino and cyano groups |

| Methyl 3-amino-thiophene-2-carboxylate | Lacks cyano group | Focuses on carboxylate functionality |

| Dimethylamino-thiophene derivatives | Varying substitutions on thiophene | Potentially enhanced solubility |

This table illustrates how this compound stands out due to its unique combination of functional groups, which may confer distinct biological activities not present in similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(dimethylamino)thiophene-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : The synthesis of analogous thiophene carboxylates involves multi-step reactions under inert atmospheres (e.g., nitrogen), using catalysts like DCC/DMAP for amide bond formation and reflux conditions in solvents such as CH₂Cl₂. Purification is typically achieved via reverse-phase HPLC with methanol-water gradients . For example, compound 2 in achieved 67% yield after reflux and HPLC purification. Adjusting stoichiometry, temperature, and solvent polarity can optimize yields.

Q. How can researchers characterize the structure and purity of this compound?

- Methodology : Structural confirmation requires a combination of:

- NMR spectroscopy (¹H and ¹³C) to assign chemical shifts for the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and ester carbonyl (δ ~165–170 ppm) .

- IR spectroscopy to identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH/OH stretches if present) .

- HPLC (≥98% purity) to validate purity, as demonstrated for structurally related compounds .

Q. What safety protocols are critical when handling this compound?

- Guidelines : Based on analogous compounds (e.g., Methyl 3-amino-4-methylthiophene-2-carboxylate), hazards include skin/eye irritation (H315-H319) and respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and store at refrigerated temperatures .

Advanced Research Questions

Q. How does the dimethylamino substituent influence electronic and steric effects in reactivity studies?

- Mechanistic Insight : The dimethylamino group acts as an electron-donating substituent, activating the thiophene ring toward electrophilic substitution. Steric hindrance from the N(CH₃)₂ group may direct regioselectivity in reactions (e.g., favoring substitution at the 5-position of the thiophene ring). Comparative studies with non-methylated amino analogs (e.g., ) can clarify these effects .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Analytical Approach : Contradictions in NMR or IR data may arise from tautomerism or solvent interactions. For example:

- Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to stabilize specific tautomeric forms.

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals, as applied in for compound 2 .

- Compare experimental data with computational predictions (DFT calculations) for validation .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

- Methodology :

- Synthesize derivatives with modified substituents (e.g., replacing dimethylamino with acetyl or sulfonyl groups) and test bioactivity in assays (e.g., enzyme inhibition, cytotoxicity).

- Use molecular docking to predict interactions with biological targets (e.g., protein-tyrosine phosphatase 1B), as seen in for similar thiophene carboxylates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.